(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-3-11-26-21(15)25-20(24-13-18-6-4-12-29-18)19(22(26)27)14-23-16-7-9-17(28-2)10-8-16/h3-12,14,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHGBROZLRXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a novel pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The key components include:
- Furan moiety : Known for various biological activities, including anti-inflammatory and antioxidant effects.
- Pyrido[1,2-a]pyrimidine core : Associated with diverse pharmacological properties such as anticancer and antimicrobial effects.
Molecular Formula
The molecular formula is , indicating the presence of nitrogen and oxygen, which are crucial for biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Example Study : In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.
Antimicrobial Properties
Compounds with furan and pyridine structures have shown promising antimicrobial activity. They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Study : A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains, showing significant inhibition zones in disk diffusion assays.
Anti-inflammatory Effects
The furan moiety is particularly noted for its anti-inflammatory properties. Compounds containing this structure can inhibit the production of pro-inflammatory cytokines.
Research Findings : In animal models, administration of similar furan-containing compounds resulted in reduced levels of TNF-alpha and IL-6, indicating a potential for treating inflammatory diseases.
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | Efficacy Level |
|---|---|---|---|
| Compound A | Pyrido-pyrimidine | Anticancer | High |
| Compound B | Furan derivative | Antimicrobial | Moderate |
| Compound C | Furan-pyridine | Anti-inflammatory | High |
Comparison with Similar Compounds
Research Findings and Implications
Electronic Effects : The 4-methoxyphenyl group’s electron-donating methoxy moiety may enhance binding to receptors requiring electron-rich aromatic interactions, contrasting with the electron-withdrawing chlorine in Compound 3 .
Synthetic Challenges: The imino group in the target compound may complicate synthesis compared to thioxo derivatives (e.g., ), which are more stable but less reactive .
Q & A
What are the common synthetic routes for preparing (E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
Basic Research Focus:
The synthesis typically involves multi-step protocols, including:
- Cyclocondensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core.
- Schiff base formation between amine and aldehyde groups under reflux conditions (e.g., ethanol or THF as solvents, 60–80°C) .
- Substitution reactions to introduce the furan-2-ylmethyl and 4-methoxyphenyl groups.
Advanced Research Focus:
Optimization of reaction conditions using Design of Experiments (DoE) principles:
- Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to improve yield and selectivity.
- Statistical modeling (e.g., response surface methodology) to resolve competing pathways, such as undesired tautomerization or byproduct formation .
How can the compound’s electronic and steric properties be characterized to predict its reactivity?
Basic Research Focus:
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm regioselectivity of substitutions and imine bond geometry (E/Z configuration).
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Focus:
- Quantum mechanical calculations (DFT, TD-DFT):
What experimental strategies are used to resolve contradictions in biological activity data for structural analogs?
Basic Research Focus:
- Comparative bioassays : Testing analogs with variations in substituents (e.g., furan vs. benzyl groups) to isolate pharmacophore contributions .
- Dose-response studies to differentiate true activity from assay interference (e.g., aggregation-based false positives) .
Advanced Research Focus:
- Structural biology : Co-crystallization with target proteins (e.g., kinases) to validate binding modes.
- Free-energy perturbation (FEP) simulations to quantify binding affinity differences between analogs .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Basic Research Focus:
- Forced degradation studies :
- Acid/Base hydrolysis (e.g., 0.1M HCl/NaOH, 40°C).
- Thermal stress (e.g., 60°C for 48 hours) with HPLC monitoring of degradation products .
Advanced Research Focus:
- Kinetic modeling :
- Determining activation energy (Ea) via Arrhenius plots to predict shelf-life.
- Identifying degradation pathways (e.g., imine hydrolysis or furan ring oxidation) using LC-MS/MS .
What crystallographic challenges arise during structural determination, and how are they addressed?
Basic Research Focus:
- Crystal growth : Screening solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals .
Advanced Research Focus:
- Twinned data refinement : Using SHELXL’s TWIN/BASF commands to resolve overlapping reflections in non-merohedral twins .
- Disorder modeling : Applying PART/SUMP restraints to manage flexible substituents (e.g., methoxyphenyl groups) .
How can structure-activity relationships (SARs) be established for analogs with minor structural variations?
Basic Research Focus:
- Bioisosteric replacement : Swapping furan with thiophene or morpholine groups to assess electronic effects .
- Pharmacophore mapping : Identifying critical hydrogen bond donors/acceptors via 2D-NOESY .
Advanced Research Focus:
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity trends.
- Alchemical binding free energy calculations to predict activity cliffs .
What methodologies are recommended for detecting and characterizing reactive intermediates during synthesis?
Basic Research Focus:
- In-situ monitoring : ReactIR or Raman spectroscopy to track transient species (e.g., enamine intermediates) .
Advanced Research Focus:
- Trapping experiments : Using stable radicals (e.g., TEMPO) to isolate and characterize short-lived intermediates via EPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
